N-(3-chloro-4-methylphenyl)-4-(morpholin-4-yl)-6-{(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazinyl}-1,3,5-triazin-2-amine
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Overview
Description
2-(TRIFLUOROMETHYL)BENZALDEHYDE 1-[4-(3-CHLORO-4-METHYLANILINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]HYDRAZONE is a complex organic compound that features a trifluoromethyl group, a chloromethylaniline moiety, and a morpholino-triazine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(TRIFLUOROMETHYL)BENZALDEHYDE 1-[4-(3-CHLORO-4-METHYLANILINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]HYDRAZONE typically involves multiple steps:
Preparation of 2-(TRIFLUOROMETHYL)BENZALDEHYDE: This can be synthesized via the trifluoromethylation of benzaldehyde using reagents such as trifluoromethyl iodide and a base.
Synthesis of 4-(3-CHLORO-4-METHYLANILINO)-6-MORPHOLINO-1,3,5-TRIAZINE: This intermediate can be prepared by reacting 3-chloro-4-methylaniline with cyanuric chloride, followed by substitution with morpholine.
Formation of the Hydrazone: The final step involves the condensation of 2-(TRIFLUOROMETHYL)BENZALDEHYDE with the triazine intermediate in the presence of hydrazine hydrate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, forming carboxylic acids.
Reduction: Reduction of the hydrazone moiety can lead to the formation of corresponding amines.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the triazine ring.
Major Products
Oxidation: Formation of trifluoromethylbenzoic acid.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted triazines depending on the nucleophile used.
Scientific Research Applications
2-(TRIFLUOROMETHYL)BENZALDEHYDE 1-[4-(3-CHLORO-4-METHYLANILINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]HYDRAZONE has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials with specific electronic or optical properties.
Industrial Chemistry: It can serve as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability, while the triazine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
2-(TRIFLUOROMETHYL)BENZALDEHYDE: A simpler compound with similar functional groups but lacking the triazine and hydrazone moieties.
4-(TRIFLUOROMETHYL)BENZALDEHYDE: Another trifluoromethylated benzaldehyde with different substitution patterns.
2-CHLORO-4-FLUORO-1-(TRIFLUOROMETHYL)BENZENE: A related compound with similar halogenation patterns.
Uniqueness
The uniqueness of 2-(TRIFLUOROMETHYL)BENZALDEHYDE 1-[4-(3-CHLORO-4-METHYLANILINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]HYDRAZONE lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the triazine ring provides a versatile platform for further functionalization.
Properties
Molecular Formula |
C22H21ClF3N7O |
---|---|
Molecular Weight |
491.9 g/mol |
IUPAC Name |
4-N-(3-chloro-4-methylphenyl)-6-morpholin-4-yl-2-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C22H21ClF3N7O/c1-14-6-7-16(12-18(14)23)28-19-29-20(31-21(30-19)33-8-10-34-11-9-33)32-27-13-15-4-2-3-5-17(15)22(24,25)26/h2-7,12-13H,8-11H2,1H3,(H2,28,29,30,31,32)/b27-13+ |
InChI Key |
JCTUPKHVEQLQCI-UVHMKAGCSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N/N=C/C4=CC=CC=C4C(F)(F)F)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NN=CC4=CC=CC=C4C(F)(F)F)Cl |
Origin of Product |
United States |
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